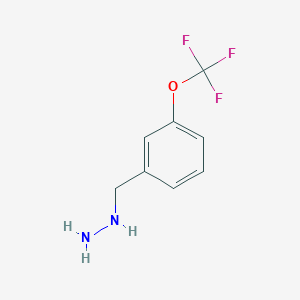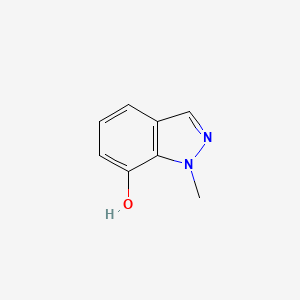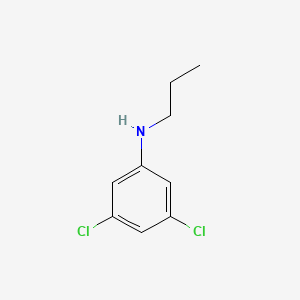
Méthyl 1-(aminométhyl)cyclopropanecarboxylate
Vue d'ensemble
Description
Methyl 1-(aminomethyl)cyclopropanecarboxylate is a chemical compound known for its role as a plant growth regulator. It is a structural analog of 1-aminocyclopropane-1-carboxylate acid, which is a key precursor in the biosynthesis of ethylene, a vital plant hormone . This compound has garnered attention due to its ability to enhance ethylene-related responses in plants, making it a valuable tool in agricultural and postharvest industries .
Applications De Recherche Scientifique
Methyl 1-(aminomethyl)cyclopropanecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in ethylene biosynthesis and its effects on plant physiology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Employed as a plant growth regulator to enhance crop yield and postharvest quality
Mécanisme D'action
Target of Action
The primary target of Methyl 1-(aminomethyl)cyclopropanecarboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
Mode of Action
Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, acts as an agonist of ethylene response in plants . Unlike some ACC analogs that have been identified as ethylene antagonists competitively binding with ACO, methyl-ACC enhances ethylene-related responses .
Biochemical Pathways
Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . The upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment suggests that it affects the ethylene biosynthesis pathway .
Result of Action
The action of methyl-ACC results in enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Action Environment
Given that ethylene is known to regulate responses to numerous stresses such as drought, flooding, high salinity, and low temperature , it’s plausible that these environmental factors may also influence the action of methyl-ACC
Analyse Biochimique
Biochemical Properties
Methyl 1-(aminomethyl)cyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in the ethylene biosynthesis pathway. It interacts with the enzyme ACC oxidase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ethylene. As a structural analog of 1-aminocyclopropane-1-carboxylate, Methyl 1-(aminomethyl)cyclopropanecarboxylate can act as an agonist, enhancing ethylene-related responses in plants . This interaction is crucial for understanding the regulation of ethylene biosynthesis and its impact on plant physiology.
Cellular Effects
Methyl 1-(aminomethyl)cyclopropanecarboxylate has been shown to influence various cellular processes in plants. It enhances ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . These effects are mediated through the upregulation of ethylene biosynthesis genes and the modulation of cell signaling pathways involved in ethylene response.
Molecular Mechanism
The molecular mechanism of Methyl 1-(aminomethyl)cyclopropanecarboxylate involves its interaction with ACC oxidase, the key enzyme in the ethylene biosynthesis pathway. By acting as a structural analog of 1-aminocyclopropane-1-carboxylate, it binds to ACC oxidase and enhances its activity, leading to increased ethylene production . This binding interaction is crucial for the compound’s role as an ethylene agonist and its effects on plant physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-(aminomethyl)cyclopropanecarboxylate have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that Methyl 1-(aminomethyl)cyclopropanecarboxylate remains stable under controlled conditions, allowing for consistent ethylene-related responses in plants
Metabolic Pathways
Methyl 1-(aminomethyl)cyclopropanecarboxylate is involved in the ethylene biosynthesis pathway, interacting with enzymes such as ACC oxidase. This interaction leads to the conversion of 1-aminocyclopropane-1-carboxylate to ethylene, a key phytohormone regulating various physiological processes in plants . The compound’s role in this metabolic pathway highlights its importance in understanding ethylene biosynthesis and its impact on plant growth and development.
Transport and Distribution
The transport and distribution of Methyl 1-(aminomethyl)cyclopropanecarboxylate within cells and tissues are essential for its activity. The compound is likely transported through specific transporters or binding proteins that facilitate its movement within plant tissues . Understanding the mechanisms of transport and distribution is crucial for optimizing its use as a plant growth regulator.
Subcellular Localization
Methyl 1-(aminomethyl)cyclopropanecarboxylate’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within plant cells through targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of methyl 1-(aminomethyl)cyclopropanecarboxylate often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylate acid: The direct precursor of ethylene in plants.
Coronamic acid: Another analog with similar biological activity.
Norcoronamic acid: A related compound with distinct structural features.
Uniqueness
Methyl 1-(aminomethyl)cyclopropanecarboxylate is unique due to its specific structural modifications that enhance its activity as an ethylene agonist. This makes it particularly effective as a plant growth regulator compared to other similar compounds .
Propriétés
IUPAC Name |
methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIHWQKTYOKPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)







